
1,2-Bis(trimethylsilyloxy)cyclobutene
Übersicht
Beschreibung
1,2-Bis(trimethylsilyloxy)cyclobutene is a useful chemical reactant used in the preparation and biological activity of serine and threonine β-lactones as inhibitors of hepatitis A virus 3C cysteine proteinase . It has been used in the synthesis of functionalized decalins, required for the total synthesis of various sesquiterpenes and diterpenes, angularly substituted bicyclo [4.3.0]nona-2,5-diones and bicyclo- [4.4.0]deca-2,5-diones, and 3-methoxyestra-1,3,5,8,14-pentaen-17-one .
Synthesis Analysis
The synthesis of 1,2-Bis(trimethylsilyloxy)cyclobutene has been studied in terms of acylation methodology and synthetic application .
Molecular Structure Analysis
The molecular structure analysis of 1,2-Bis(trimethylsilyloxy)cyclobutene is not explicitly mentioned in the search results .
Chemical Reactions Analysis
1,2-Bis(trimethylsilyloxy)cyclobutene undergoes Aldol condensation reaction with carbonyl compounds . It reacts with Br2 to give cyclobutanedione . Photocycloaddition of 2-cyclohexenones to 1,2-bis(trimethyl-siloxy)cyclobutene has also been studied .
Physical And Chemical Properties Analysis
1,2-Bis(trimethylsilyloxy)cyclobutene has a molecular weight of 230.45 . It has a refractive index of 1.435 (lit.) . Its boiling point is 58-59°C/2mmHg (lit.) , and its density is 0.897g/mL at 25°C (lit.) .
Wissenschaftliche Forschungsanwendungen
Synthesis of Functionalized Decalins
This compound has been used in the synthesis of functionalized decalins . Decalins are important in the total synthesis of various sesquiterpenes and diterpenes . These are classes of terpenes that consist of three isoprene units and are often components of biologically active products.
Photocycloaddition Reactions
1,2-Bis(trimethylsilyloxy)cyclobutene has been studied for photocycloaddition reactions . Specifically, it has been used in the photocycloaddition of 2-cyclohexenones . This reaction is significant in the field of photochemistry.
Aldol Condensation Reactions
This compound undergoes Aldol condensation reaction with carbonyl compounds . Aldol condensation is a key reaction in organic chemistry, and it is often used in the synthesis of carbon-carbon bonds.
Synthesis of Cyclobutanedione
1,2-Bis(trimethylsilyloxy)cyclobutene reacts with bromine (Br2) to give cyclobutanedione . Cyclobutanedione is a valuable compound in organic synthesis.
Synthesis of Bicyclo[4.3.0]nona-2,5-diones and Bicyclo[4.4.0]deca-2,5-diones
This compound has been used in the synthesis of angularly substituted bicyclo[4.3.0]nona-2,5-diones and bicyclo[4.4.0]deca-2,5-diones . These are complex cyclic structures that are often found in natural products and pharmaceuticals.
Synthesis of 3-Methoxyestra-1,3,5,8,14-pentaen-17-one
1,2-Bis(trimethylsilyloxy)cyclobutene has been used in the synthesis of 3-methoxyestra-1,3,5,8,14-pentaen-17-one . This compound is a derivative of estrone, one of the three main estrogens produced by the human body.
Wirkmechanismus
Target of Action
1,2-Bis(trimethylsilyloxy)cyclobutene is a useful chemical reactant used in the preparation and biological activity of serine and threonine β-lactones as inhibitors of hepatitis A virus 3C cysteine proteinase .
Mode of Action
The compound undergoes Aldol condensation reaction with carbonyl compounds . This reaction involves the addition of a nucleophile, such as a carbonyl compound, to a carbonyl group. The product of this reaction is a β-hydroxy carbonyl compound.
Biochemical Pathways
The Aldol condensation reaction is a key step in many biochemical pathways, including the synthesis of various sesquiterpenes and diterpenes . These are a class of terpenes that consist of three isoprene units and have the molecular formula C15H24. They play a role in the biochemical processes of various organisms, including humans.
Pharmacokinetics
Given its molecular weight of 23045 , it is likely to have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The compound reacts with Br2 to give cyclobutanedione . Cyclobutanedione is a cyclic dione that can be used as a building block in organic synthesis. It is also used in the synthesis of functionalized decalins , which are used in the total synthesis of various sesquiterpenes and diterpenes .
Action Environment
The action of 1,2-Bis(trimethylsilyloxy)cyclobutene is influenced by environmental factors such as temperature and pH. For instance, the compound has a boiling point of 58-59 °C at 2 mmHg , indicating that it is volatile at high temperatures. Its reactivity with moisture or water is also a factor to consider . Therefore, it should be stored in an inert atmosphere at 2-8°C to maintain its stability and efficacy.
Safety and Hazards
1,2-Bis(trimethylsilyloxy)cyclobutene is classified as an Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
trimethyl-(2-trimethylsilyloxycyclobuten-1-yl)oxysilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O2Si2/c1-13(2,3)11-9-7-8-10(9)12-14(4,5)6/h7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBRFSDEZREQAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1=C(CC1)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370094 | |
| Record name | [Cyclobut-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(trimethylsilyloxy)cyclobutene | |
CAS RN |
17082-61-0 | |
| Record name | [Cyclobut-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Bis(trimethylsiloxy)cyclobutene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




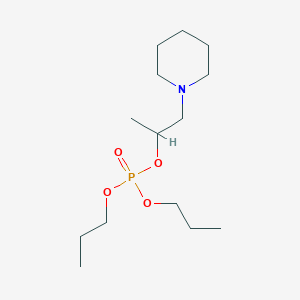
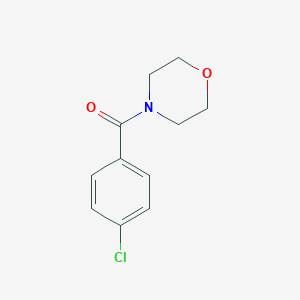

![2-[Bis(2-ethylhexyl)amino]ethanol](/img/structure/B91584.png)
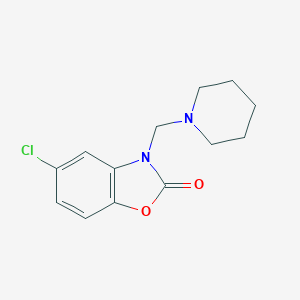
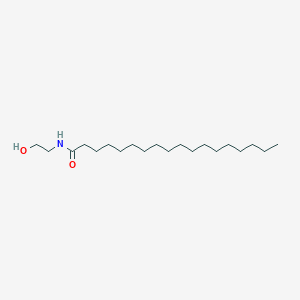
![1,4-Dimethylbenzo[a]pyrene](/img/structure/B91590.png)
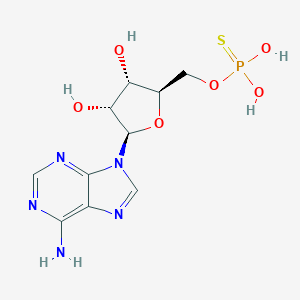

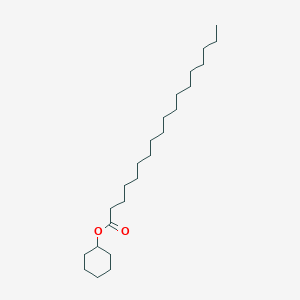

![Heptacyclo[13.11.1.12,10.03,8.019,27.020,25.014,28]octacosa-1(26),2(28),3,5,7,9,11,13,15,17,19(27),20,22,24-tetradecaene](/img/structure/B91600.png)
